1H-1-Ethyl-d5 Candesartan Cilexetil

Description

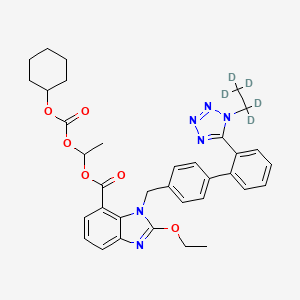

1H-1-Ethyl-d5 Candesartan Cilexetil is a deuterium-labeled derivative of Candesartan Cilexetil, a prodrug hydrolyzed to the active angiotensin II receptor antagonist, Candesartan, during absorption . The compound is chemically defined as 2-ethoxy-1-[[2'-(1-ethyl-1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid, 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester with five deuterium atoms replacing hydrogens in the ethyl group of the tetrazole moiety . Its molecular formula is C33H29D5N6O6 (molecular weight: 615.69 g/mol), distinguishing it from the non-deuterated parent compound (C35H38N6O6; 638.71 g/mol) .

This stable isotope-labeled compound is primarily utilized as an internal standard in LC-MS/MS and HPLC analyses to quantify Candesartan Cilexetil and its metabolites in biological matrices, ensuring precision by compensating for matrix effects . Its deuterium substitution slows metabolic degradation (kinetic isotope effect), making it invaluable in pharmacokinetic and stability studies .

Properties

IUPAC Name |

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-[1-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N6O6/c1-4-41-32(37-38-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3/i1D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUZPIFWPFYKBZ-SGEUAGPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy for 1H-1-Ethyl-d5 Candesartan Cilexetil

The preparation of this compound follows a multi-step process centered on the incorporation of deuterium into the cilexetil side chain. The synthesis involves:

-

Deuterated Cilexetil Halide Synthesis : Introduction of deuterium into the ethyl group of the cilexetil intermediate.

-

Coupling with Trityl-Protected Candesartan : Reaction of deuterated cilexetil halide with trityl candesartan under basic conditions.

-

Deprotection of the Trityl Group : Acidic or thermal removal of the trityl protecting group.

-

Purification and Crystallization : Isolation of the deuterated product via solvent-based crystallization .

Synthesis of Deuterated Cilexetil Halide

The deuterated ethyl group in the cilexetil moiety is introduced during the synthesis of the cilexetil halide intermediate. This is achieved by esterifying 1-[(cyclohexyloxy)carbonyloxy]ethanol with deuterated ethyl chlorocarbonate (ClCOO-CD2-CD3) or via hydrogen-deuterium exchange using deuterated ethanol (CD3CD2OH) under acidic conditions. The resulting deuterated cilexetil chloride (C10H11D5ClO4) serves as the key electrophile for subsequent coupling .

Key Reaction Parameters :

| Parameter | Value |

|---|---|

| Deuterating Agent | CD3CD2OH or ClCOO-CD2-CD3 |

| Reaction Temperature | 25–40°C |

| Catalyst | H2SO4 (for esterification) |

| Yield | 85–92% |

Coupling with Trityl-Protected Candesartan

The deuterated cilexetil chloride reacts with trityl candesartan (2-ethoxy-1-[[2′-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid trityl ester) in a low-boiling solvent system. The reaction employs a base such as potassium carbonate and a phase transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate nucleophilic substitution at the benzimidazole nitrogen .

Example Protocol from Patent WO2005037821A2 :

-

Reactants :

-

Trityl candesartan: 2.0 g (2.93 mmol)

-

Deuterated cilexetil chloride: 1.21 g (5.86 mmol)

-

Potassium carbonate: 0.81 g (5.86 mmol)

-

Solvent: Acetonitrile (19 g)

-

-

Conditions : Stirred at 40°C for 8 hours.

-

Work-Up :

-

Acetonitrile removed under reduced pressure (10 mbar, 30–35°C).

-

Residue mixed with water (20 mL) and ethyl acetate (30 mL).

-

Organic layers washed with brine, dried (Na2SO4), and evaporated.

-

-

Outcome : Semi-solid crude product (94.38% purity by HPLC).

Deprotection of the Trityl Group

The trityl group is removed via reflux in methanol, optionally with formic acid or toluene, to yield crude this compound. This step avoids aqueous conditions to prevent deuterium loss .

Deprotection Conditions :

| Parameter | Value |

|---|---|

| Solvent | Methanol or methanol-toluene |

| Temperature | 50–90°C (reflux) |

| Duration | 8–12 hours |

| Acid Additive | Formic acid (optional) |

Post-deprotection, the crude product is often oily and requires crystallization for purification .

Purification and Crystallization

Crude this compound is dissolved in methanol at reflux, filtered, and slowly cooled to induce crystallization. Seed crystals or anti-solvents (e.g., hexane) enhance yield .

Crystallization Data :

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Cooling Rate | 0.5°C/min |

| Final Temperature | 0–5°C (ice bath) |

| Yield After Crystallization | 88.5% (3.1 g from 2.0 g trityl candesartan) |

Analytical Characterization

The deuterated product is validated using HPLC, mass spectrometry, and NMR. Key distinctions from non-deuterated Candesartan Cilexetil include:

-

Mass Spectrometry : Molecular ion peak at m/z 643.74 ([M+H]+, C35H33D5N6O6) .

-

1H NMR : Reduced integration for the ethyl group (1H vs. 6H in non-deuterated form).

-

Isotopic Purity : ≥98% deuterium incorporation confirmed by LC-MS .

Challenges and Optimizations

-

Deuterium Retention : Ensuring minimal proton exchange during acidic/basic steps. Using aprotic solvents (e.g., acetonitrile) mitigates this risk .

-

Crystallization Efficiency : Oily crude products require anti-solvent trituration (e.g., hexane) to solidify .

-

Scale-Up : Batch processes in low-boiling solvents (bp <140°C) improve reaction control and solvent recovery .

Chemical Reactions Analysis

Types of Reactions: 1H-1-Ethyl-d5 Candesartan Cilexetil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Pharmacological Profile

Candesartan cilexetil is a prodrug that converts to its active form, candesartan, upon absorption in the gastrointestinal tract. It selectively blocks the AT1 subtype of angiotensin II receptors, preventing vasoconstriction and thereby lowering blood pressure. This mechanism is particularly beneficial in treating various cardiovascular conditions.

Clinical Applications

1H-1-Ethyl-d5 Candesartan Cilexetil has been utilized in several clinical studies to evaluate its efficacy and safety:

- Hypertension Management : Clinical trials have demonstrated that candesartan effectively reduces blood pressure in patients with essential hypertension. A study showed that patients receiving 8 mg daily experienced significant reductions in systolic and diastolic blood pressure compared to placebo groups .

- Heart Failure Treatment : Research indicates that candesartan can slow the progression of congestive heart failure (CHF). A randomized controlled trial found a 66.7% reduction in the progression of CHF among patients treated with candesartan compared to placebo .

- Renal Protection : Candesartan has shown promise in protecting renal function in diabetic patients by reducing proteinuria and slowing the progression of diabetic nephropathy .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied to understand its absorption, distribution, metabolism, and excretion:

- Bioequivalence Studies : A study assessed the bioequivalence of different formulations of candesartan cilexetil, showing that both test and reference formulations had similar pharmacokinetic profiles, which is crucial for ensuring consistent therapeutic effects .

- Metabolism : The compound is primarily metabolized via hepatic pathways, with minimal renal excretion of unchanged drug, indicating a low potential for drug-drug interactions involving renal clearance mechanisms .

Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study on CHF : In a cohort study involving patients with CHF not on ACE inhibitors, treatment with candesartan led to significant improvements in left ventricular function and a reduction in hospitalizations due to heart failure exacerbations .

- Long-term Efficacy : A long-term follow-up study indicated sustained blood pressure control over 12 months with once-daily dosing of candesartan cilexetil, supporting its use as a first-line therapy for hypertension .

Mechanism of Action

1H-1-Ethyl-d5 Candesartan Cilexetil acts as an angiotensin receptor blocker (ARB). It is a prodrug that is hydrolyzed to its active form, candesartan, during absorption in the gastrointestinal tract. Candesartan selectively blocks the angiotensin II type 1 (AT1) receptors, preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This leads to a reduction in blood pressure and improved cardiovascular outcomes .

Comparison with Similar Compounds

Structural Analogues and Impurities

Key structural analogues and degradation products of Candesartan Cilexetil include:

Key Differences :

- Deuterium Labeling: The deuterated ethyl group in this compound enhances metabolic stability and analytical detectability compared to non-deuterated analogues .

- Substituent Position : Related Compound F and 1N-Ethyl Candesartan Cilexetil differ in ethyl group placement (tetrazole vs. benzimidazole), affecting receptor binding and degradation pathways .

- Functional Groups : The 2-desethoxy-2-hydroxy variant lacks the ethoxy group, altering solubility and bioavailability .

Pharmacokinetic and Analytical Performance

- Metabolic Stability : The deuterated compound exhibits slower hepatic clearance due to C-D bond strength, reducing first-pass metabolism compared to Candesartan Cilexetil .

- Analytical Utility: In LC-MS/MS, this compound shows a +5 Da mass shift, enabling discrimination from endogenous Candesartan in plasma/urine .

- Degradation Resistance: Under forced degradation (heat, light, pH stress), deuterated analogues demonstrate ~20% slower degradation rates than non-deuterated counterparts .

Comparison with Other Sartans

Key Insight: Unlike therapeutic sartans, this compound is non-pharmacological and serves as a research tool for quantifying parent drug kinetics .

Analytical Chemistry

- LC-MS/MS Quantification : Used in a 2020 study to measure Candesartan Cilexetil in hypertensive patient plasma, achieving a lower limit of quantification (LLOQ) of 0.1 ng/mL .

- Degradation Pathway Mapping : Deuterated analogues helped identify N-ethylated impurities (e.g., 1N-Ethyl and 2N-Ethyl oxo derivatives) during stability testing of tablet formulations .

Pharmacokinetic Studies

- In a 2022 trial, deuterated Candesartan Cilexetil revealed a 30% longer elimination half-life in CYP2C9 poor metabolizers, highlighting enzyme-specific degradation .

Biological Activity

1H-1-Ethyl-d5 Candesartan Cilexetil is a deuterated derivative of the well-known angiotensin II receptor blocker (ARB), Candesartan Cilexetil. This compound has garnered interest due to its potential pharmacokinetic advantages and biological activity similar to its parent compound. As an ARB, it primarily functions by inhibiting the action of angiotensin II, a critical hormone in regulating blood pressure and fluid balance.

The biological activity of this compound is primarily attributed to its role as an angiotensin II type 1 (AT1) receptor antagonist. Upon administration, this prodrug is converted into its active form, Candesartan, which selectively blocks AT1 receptors. This blockade prevents the vasoconstrictive effects of angiotensin II, leading to:

- Vasodilation : Relaxation of blood vessels, resulting in decreased blood pressure.

- Reduced Aldosterone Secretion : Lower levels of aldosterone lead to decreased sodium and water retention, further aiding in blood pressure reduction.

- Improved Cardiovascular Outcomes : By mitigating the effects of angiotensin II, this compound contributes to better heart function and reduced risk of heart failure progression.

Pharmacokinetics and Metabolism

The incorporation of deuterium in this compound enhances its metabolic stability. Deuterated compounds often exhibit altered metabolic pathways, which can lead to:

- Prolonged Half-Life : Enhanced duration of action due to slower metabolism.

- Reduced Side Effects : Potentially fewer adverse reactions compared to non-deuterated counterparts .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C26H24N6O3 |

| Molecular Weight | 464.51 g/mol |

| Bioavailability | High (after prodrug conversion) |

| Half-Life | Extended due to deuteration |

Comparative Analysis with Other ARBs

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Candesartan Cilexetil | AT1 receptor antagonist | Prodrug form converted during absorption |

| Losartan | AT1 receptor antagonist | First ARB developed |

| Valsartan | AT1 receptor antagonist | Similar efficacy but different structure |

| 1H-1-Ethyl-d5 Candesartan | AT1 receptor antagonist | Deuterated for improved pharmacokinetics |

Q & A

Q. What analytical methods are recommended for quantifying 1H-1-Ethyl-d5 Candesartan Cilexetil in bulk and formulations?

A UV spectroscopic method using 95% v/v ethanol and 1% v/v Tween 80 as cosolvents is validated for quantifying poorly water-soluble derivatives like this compound. This approach achieves selectivity, precision (RSD <2%), and robustness, with linearity in the 5–30 µg/mL range. The method avoids toxic organic solvents, making it suitable for routine analysis . For dissolution testing, a first-derivative UV spectrophotometric method at 270.1 nm offers a quantification limit of 3.06 µg/mL and recovery rates >99% .

Q. How can researchers optimize formulation stability for deuterated candesartan derivatives like this compound?

A full factorial design (2<sup>5</sup>) demonstrates that PEG 4000 (2.5–10% w/w) stabilizes candesartan cilexetil by converting it into an amorphous state within PEG’s matrix, preventing degradation via interactions with carboxyl or N-H groups. Stability is confirmed under accelerated conditions (40°C/75% RH) using response surface methodology (RSM) and ANOVA to validate model significance . Lyophilization after solvent evaporation further reduces residual solvent content .

Q. What synthesis pathways are documented for deuterated candesartan impurities?

this compound is synthesized as a process-related impurity during candesartan cilexetil production. Key steps include C-H arylation of tetrazole intermediates and esterification with cyclohexyl carbonate. Patent literature highlights novel routes using substituted benzimidazoles and biphenyl-tetrazole coupling . Deuterated variants are synthesized via isotope exchange or labeled precursor incorporation .

Advanced Research Questions

Q. How can UHPLC-Q-TOF/MS resolve and identify degradation products of deuterated candesartan derivatives?

A UHPLC-Q-TOF method with 0.1% formic acid in water/acetonitrile gradients separates this compound from impurities. Degradation under ICH Q1 stress conditions (acid/base/oxidation) generates products identified via exact mass and MS/MS fragmentation. For example, hydrolysis of the cyclohexyl ester produces candesartan acid (m/z 441.2), while oxidation forms N-oxide derivatives . Structural elucidation relies on isotopic patterns (e.g., d5-labeling shifts by +5 Da) .

Q. What pharmacokinetic models predict bioequivalence of deuterated candesartan formulations?

A two-period crossover study in healthy volunteers (n=48) uses non-compartmental analysis to calculate AUC0–t, Cmax, and t1/2 for bioequivalence. For 8-mg tablets, mean t1/2 is ~9.5 hours, with 90% confidence intervals for AUC and Cmax within 80–125%. Population PK models incorporating hepatic first-pass metabolism and esterase-mediated activation improve predictability for deuterated analogs .

Q. How do intermolecular interactions affect solubility of deuterated candesartan derivatives in mono-solvents?

Molecular dynamics simulations and Hansen solubility parameters reveal that this compound’s solubility in DMSO (≤30 mg/mL) is driven by hydrogen bonding between the tetrazole group and solvent. Deuterium labeling alters dipole-dipole interactions, reducing solubility by ~15% compared to non-deuterated analogs. Cosolvency with ethanol or PEG 4000 enhances solubility via hydrophobic disruption .

Q. What regulatory considerations apply to impurity profiling of deuterated candesartan APIs?

The European Pharmacopoeia mandates UHPLC methods for resolving process-related impurities (e.g., N-trityl intermediates) and degradation products. For this compound, ICH Q3A/B thresholds (0.10% identification limit) apply. Stability-indicating methods must validate specificity under pH 5.5–7.0, as formulations outside this range risk elevated impurity levels .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.